3-(2-Oxo-2-phenylethoxy)benzaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- 3-(2-Oxo-2-phenylethoxy)benzaldehyde has been utilized in the synthesis of various chemical compounds. For instance, it serves as a starting material for the synthesis of 3-phenylnaphthalen-2-ols and 2-hydroxy-3-phenyl-1,4-naphthoquinones, showcasing its versatility in chemical reactions (Martínez et al., 2005).
Catalysis and Reaction Engineering
- This compound has applications in the field of catalysis and reaction engineering. It has been studied in the context of a structured packed bed reactor developed for the selective oxidation of organic liquids to produce pharmaceutical products, demonstrating its importance in cleaner processing routes (Plucinski et al., 2005).
Stereoelectronic Effects in Reactions
- The compound is also significant in understanding stereoelectronic effects in reactions involving acetals and thioacetals. Its behavior in the presence of heterogeneous catalysts has been explored, providing insights into reaction mechanisms (Moreau et al., 1997).
Metal-Organic Frameworks (MOFs)
- In the realm of metal-organic frameworks (MOFs), this compound plays a role in understanding the catalytic properties of these materials. Studies on Cu3(BTC)2, for instance, have shown how compounds like this can be used to activate benzaldehyde for liquid phase cyanosilylation (Schlichte et al., 2004).
Medical Research Applications
- Although the focus is not on medical applications, it's noteworthy that related benzaldehydes have been designed to increase the oxygen affinity of human hemoglobin, which could potentially be relevant for future research involving this compound (Beddell et al., 1984).
Properties
IUPAC Name |
3-phenacyloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-10-12-5-4-8-14(9-12)18-11-15(17)13-6-2-1-3-7-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFLOJIBGLCVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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